N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide
Description
N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide is a triazine-based sulfonamide derivative characterized by three benzenesulfonyl groups attached to the 1,3,5-triazine core. This compound’s structural rigidity and electron-withdrawing sulfonyl groups make it a candidate for applications in medicinal chemistry, agrochemicals, and materials science. Its synthesis typically involves sequential substitution reactions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), followed by sulfonylation steps to introduce benzenesulfonyl moieties .
Properties
CAS No. |
62752-16-3 |
|---|---|
Molecular Formula |
C21H16N4O6S3 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
N-[4,6-bis(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H16N4O6S3/c26-32(27,16-10-4-1-5-11-16)20-22-19(25-34(30,31)18-14-8-3-9-15-18)23-21(24-20)33(28,29)17-12-6-2-7-13-17/h1-15H,(H,22,23,24,25) |
InChI Key |
VBQQKGXCFOEXHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC(=NC(=N2)NS(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Condensation of 2,4,6-Trichlorotriazine with Benzenesulfonamide Derivatives
Step 1: Preparation of 2,4,6-Trichlorotriazine (cyanuric chloride)
This heterocycle is commercially available or synthesized via chlorination of cyanuric acid. It serves as the electrophilic core for subsequent nucleophilic substitution reactions.
Step 2: Nucleophilic substitution with benzenesulfonamide
Benzenesulfonamide (PhSO₂NH₂) acts as a nucleophile, attacking the electrophilic chlorine atoms on cyanuric chloride.
- Conditions: Reflux in polar aprotic solvents such as dimethylformamide (DMF) or pyridine.
- Temperature: 80–100°C
- Time: 12–24 hours
Outcome: Selective substitution at the 4 and 6 positions yields di(benzenesulfonyl)-substituted triazine derivatives.
Functionalization with Benzenesulfonyl Groups via Sulfonyl Chloride Intermediates
Step 1: Synthesis of benzenesulfonyl chloride
Prepared from benzenesulfonic acid by chlorination using phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂).
Step 2: Sulfonylation of amino groups
The amino groups on the heterocyclic core are reacted with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form sulfonamide linkages.
- Solvent: Dichloromethane (DCM) or pyridine
- Temperature: 0–25°C
- Reaction time: 4–8 hours
Outcome: Formation of the N-[benzenesulfonyl]-substituted heterocycle.
Cyclization and Final Functionalization
The heterocyclic core can be cyclized with suitable reagents such as hydrazine derivatives or glyoxal hydrate to form the 1,3,5-triazine ring with sulfonyl groups attached at specified positions.
Example:
Reaction of aminoguanidines with phenylglyoxal hydrate in glacial acetic acid at reflux (as per literature) results in heterocyclic ring formation, followed by sulfonylation to yield the target compound.
Data Tables Summarizing Key Conditions and Reagents
| Step | Reagents | Solvent | Temperature | Time | Notable Conditions | Purpose |
|---|---|---|---|---|---|---|
| 1 | Cyanuric chloride | - | 80–100°C | 12–24 h | Reflux | Core heterocycle synthesis |
| 2 | Benzenesulfonamide | DMF or pyridine | 80–100°C | 12–24 h | Nucleophilic substitution | Substituting chlorines with sulfonamide groups |
| 3 | Benzenesulfonyl chloride | DCM or pyridine | 0–25°C | 4–8 h | Basic conditions | Sulfonylation of amino groups |
| 4 | Hydrazine or glyoxal hydrate | Glacial acetic acid | Reflux | 24–48 h | Cyclization | Ring formation and heterocycle construction |
Analytical Confirmation
The final compounds are confirmed via:
- Infrared (IR) spectroscopy: Characteristic sulfonamide S=O stretches (~1150–1350 cm⁻¹).
- Nuclear Magnetic Resonance (NMR): Absence of amino NH signals and presence of heterocyclic H signals.
- X-ray crystallography: Structural confirmation, as demonstrated in recent studies.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-Bis(phenylsulfonyl)-1,3,5-triazin-2-yl)benzenesulfonamide can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing sulfonyl groups.
Oxidation and Reduction: The phenylsulfonyl groups can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Typical conditions involve the use of organic solvents and controlled temperatures to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the triazine core, while oxidation reactions may modify the sulfonyl groups.
Scientific Research Applications
N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound with a triazine ring substituted with two benzenesulfonyl groups and a benzenesulfonamide moiety. The presence of the sulfonamide functional group suggests its potential use in medicinal chemistry due to its known biological activity.
Potential Applications
This compound's applications stem from its sulfonamide group and triazine framework.
Medicinal Chemistry
- Antibacterial Properties Compounds with similar structures have demonstrated antibacterial properties by inhibiting bacterial folate synthesis.
- Anticancer Activity Sulfonamides can induce apoptosis in cancer cells via biochemical pathways, including mitochondrial dysfunction and DNA fragmentation. Several studies have explored the anticancer activity of benzenesulfonamide derivatives .
- Enzyme Inhibition Some sulfonamides having benzodioxane and acetamide moieties have been investigated for their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase enzymes, suggesting therapeutic potential for type 2 diabetes mellitus and Alzheimer’s disease .
- Antimalarial Prototyping Benzenesulfonamide derivatives have been explored for their potential as antimalarial lead compounds .
Interaction studies often focus on the compound's binding affinity with biological targets, such as enzymes involved in folate metabolism. Techniques like molecular docking and kinetic assays are used to study the compound's mechanism of action and potential synergistic effects with other therapeutic agents.
Structural Analogues
Several compounds share structural similarities with this compound:
The dual sulfonyl substitution on the triazine ring of this compound may enhance its biological activity compared to simpler sulfonamides.
Triazine Derivatives as UV Absorbers
Mechanism of Action
The mechanism by which N-(4,6-Bis(phenylsulfonyl)-1,3,5-triazin-2-yl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl groups can form strong interactions with amino acid residues, potentially inhibiting enzyme activity or altering protein function. The triazine core provides a stable scaffold that can be modified to enhance these interactions .
Comparison with Similar Compounds
Substituent Variations on the Triazine Core
The substituents on the triazine ring significantly alter physicochemical and biological properties. Below is a comparative analysis:
Key Observations:
- Reactivity : Chlorinated derivatives (e.g., CAS 30369-89-2) are more reactive due to labile Cl atoms, enabling further functionalization .
- Solubility : Sodium sulfonate derivatives (e.g., CAS 4156-21-2) exhibit high water solubility, whereas benzenesulfonyl groups increase lipophilicity .
- Biological Activity: Morpholino and amino acid substituents enhance target binding (e.g., MAO inhibition), while benzenesulfonyl groups may improve membrane permeability .
Functional Analogues in Agrochemicals
Sulfometuron methyl and chlorsulfuron () are herbicidal triazinyl sulfonamides with methoxycarbonyl and methyl groups. These substituents optimize plant systemic absorption and acetolactate synthase inhibition. In contrast, the fully benzenesulfonated compound may lack herbicidal activity due to steric hindrance but could serve as a protease inhibitor .
Pharmacological Derivatives
PZ-39 (), a triazinylamino-benzothiazole acetamide, demonstrates chemosensitization in cancer cells. Its morpholine and acetamide groups facilitate interactions with kinase domains, a mechanism distinct from benzenesulfonyl triazines, which may act via sulfonamide-mediated enzyme inhibition .
Biological Activity
N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide (CAS No. 62752-16-3) is a complex organic compound characterized by its unique triazine core, which is substituted with phenylsulfonyl and benzenesulfonamide groups. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer therapeutics and enzyme inhibition.
| Property | Value |
|---|---|
| Molecular Formula | C21H16N4O6S3 |
| Molecular Weight | 516.6 g/mol |
| IUPAC Name | N-[4,6-bis(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide |
| CAS Number | 62752-16-3 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A study published in 2022 demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. Specifically, the compound showed promising results against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines with IC50 values of 3.99 µM and 4.51 µM respectively .
The mechanism of action appears to involve cell cycle arrest and apoptosis induction, as evidenced by increased levels of cleaved caspases 3 and 9 in treated cells . Molecular docking studies further elucidated the binding interactions between the compound and key molecular targets involved in cancer progression.
Enzyme Inhibition
The sulfonamide moiety of this compound has been identified as a potent inhibitor of various enzymes. For example, it has shown inhibitory activity against human carbonic anhydrase IX (hCA IX), which is implicated in tumor growth and metastasis . The incorporation of the triazine core enhances this inhibitory effect, making it a valuable candidate for further development in cancer therapeutics.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins through its sulfonyl groups. These interactions can lead to:
- Inhibition of Enzyme Activity : The compound can form strong interactions with amino acid residues in target enzymes, potentially blocking their active sites.
- Alteration of Protein Function : By binding to proteins involved in critical cellular pathways, the compound can modulate their functions and influence cellular outcomes such as proliferation and apoptosis.
Study on Anticancer Effects
In a recent investigation into the anticancer properties of sulfonamide derivatives including this compound:
- Cell Lines Used : MDA-MB-468 (breast cancer) and CCRF-CM (leukemia).
- Findings :
- IC50 values indicated strong cytotoxicity.
- The compound induced apoptosis as demonstrated by increased caspase activity.
- Cell cycle analysis revealed arrest at G0-G1 and S phases.
Enzyme Inhibition Study
Another study focused on the inhibition of hCA IX:
- Methodology : In vitro assays were conducted to assess enzyme activity in the presence of varying concentrations of the compound.
- Results :
- Significant inhibition was noted at low micromolar concentrations.
- The study suggested potential applications in treating cancers associated with elevated hCA IX levels.
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